Cas no 1804770-91-9 (4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol)

4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol
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- インチ: 1S/C8H8F3NO4/c1-15-6-5(14)4(3-13)2-12-7(6)16-8(9,10)11/h2,13H,3H2,1H3,(H,12,14)
- InChIKey: GBUPSWZQPHVLFC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C(C(CO)=CN1)=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.8
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095786-1g |
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol |
1804770-91-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanolに関する追加情報
4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol: A Comprehensive Overview
The compound 4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol, identified by the CAS number 1804770-91-9, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in drug design, agrochemicals, and materials science. The structure of this molecule is characterized by a pyridine ring substituted with hydroxyl, methoxy, trifluoromethoxy, and methanol groups at specific positions, which contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of electron-donating groups like hydroxyl and methoxy, along with the electron-withdrawing trifluoromethoxy group, creates a balance in the electronic environment of the pyridine ring. This balance is crucial for optimizing the compound's bioavailability and pharmacokinetic properties. For instance, researchers have explored the role of such substituents in enhancing the solubility and stability of pyridine-based drugs, making them more suitable for therapeutic applications.
The synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol involves a series of multi-step reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution on a pyridine derivative followed by subsequent functionalization steps to introduce the desired substituents. The introduction of the trifluoromethoxy group is particularly challenging due to its strong electron-withdrawing nature, which can influence the reactivity of intermediate compounds during synthesis.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting enzymes involved in inflammatory pathways. For example, studies have demonstrated its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. The methanol group at position 5 has been identified as a critical determinant for binding affinity to these enzyme targets. Furthermore, computational modeling studies have provided insights into the molecular interactions that govern its activity, paving the way for further optimization.
The application of 4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and field-effect transistors (FETs). The trifluoromethoxy group contributes to enhanced charge transport properties, while the hydroxyl and methoxy groups improve compatibility with various polymer matrices used in device fabrication.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the trifluoromethoxy group plays a significant role in stabilizing intermediates during decomposition. This knowledge is crucial for developing sustainable synthetic routes and disposal methods for such compounds.
In conclusion, 4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol represents a versatile platform for exploring novel chemical entities with applications across multiple disciplines. Its unique structure and functional groups provide ample opportunities for further research and development. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.
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